1-(4-Isopropylphenyl)-3-methylbutan-1-one
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Overview
Description
1-(4-Isopropylphenyl)-3-methylbutan-1-one is an organic compound characterized by its molecular structure, which includes a phenyl ring substituted with an isopropyl group at the para position and a 3-methylbutan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation of 4-isopropylphenol with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Grignard Reaction: Another method involves the reaction of 4-isopropylphenyl magnesium bromide (Grignard reagent) with 3-methylbutanone followed by hydrolysis. This method requires careful control of reaction conditions to avoid side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and meta to the isopropyl group.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, aqueous workup.
Reduction: LiAlH₄, ether solvent, followed by aqueous workup.
Substitution: Various electrophiles (e.g., nitro groups, halogens) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Isopropylbenzoic acid.
Reduction: 4-Isopropylphenyl-3-methylbutanol.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-isopropylphenyl)-3-methylbutan-1-one exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes through binding to active sites, thereby influencing enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(4-Isopropylphenyl)ethanone: Similar structure but with an ethanone group instead of a 3-methylbutan-1-one group.
1-(4-Isopropylphenyl)propan-1-one: Similar structure but with a shorter alkyl chain.
4-Isopropylphenol: A phenol derivative with an isopropyl group at the para position.
Uniqueness: 1-(4-Isopropylphenyl)-3-methylbutan-1-one is unique due to its specific combination of the isopropyl group and the 3-methylbutan-1-one moiety, which imparts distinct chemical and physical properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methyl-1-(4-propan-2-ylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10(2)9-14(15)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKAKEJEKNMMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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